molecular formula C12H10Cl2O3 B2443328 (2E)-3-[4-(Allyloxy)-3,5-dichlorophenyl]acrylic acid CAS No. 937599-17-2

(2E)-3-[4-(Allyloxy)-3,5-dichlorophenyl]acrylic acid

Cat. No.: B2443328
CAS No.: 937599-17-2
M. Wt: 273.11
InChI Key: IFHLYQDTXTXKHC-ONEGZZNKSA-N
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Description

(2E)-3-[4-(Allyloxy)-3,5-dichlorophenyl]acrylic acid is an organic compound with a complex structure that includes an allyloxy group and dichlorophenyl group attached to an acrylic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[4-(Allyloxy)-3,5-dichlorophenyl]acrylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-(allyloxy)-3,5-dichlorobenzaldehyde.

    Aldol Condensation: This intermediate undergoes an aldol condensation with malonic acid in the presence of a base such as sodium hydroxide to form the acrylic acid derivative.

    Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[4-(Allyloxy)-3,5-dichlorophenyl]acrylic acid can undergo various chemical reactions, including:

    Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The double bond in the acrylic acid moiety can be reduced to form saturated derivatives.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can react with the dichlorophenyl group under mild conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of saturated acrylic acid derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(2E)-3-[4-(Allyloxy)-3,5-dichlorophenyl]acrylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-3-[4-(Allyloxy)-3,5-dichlorophenyl]acrylic acid involves its interaction with specific molecular targets. The allyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the dichlorophenyl group can interact with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-[4-(Methoxy)-3,5-dichlorophenyl]acrylic acid: Similar structure but with a methoxy group instead of an allyloxy group.

    (2E)-3-[4-(Ethoxy)-3,5-dichlorophenyl]acrylic acid: Similar structure but with an ethoxy group instead of an allyloxy group.

Uniqueness

(2E)-3-[4-(Allyloxy)-3,5-dichlorophenyl]acrylic acid is unique due to the presence of the allyloxy group, which can undergo additional chemical transformations compared to methoxy or ethoxy analogs. This provides greater versatility in synthetic applications and potential biological activities.

Properties

IUPAC Name

(E)-3-(3,5-dichloro-4-prop-2-enoxyphenyl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2O3/c1-2-5-17-12-9(13)6-8(7-10(12)14)3-4-11(15)16/h2-4,6-7H,1,5H2,(H,15,16)/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFHLYQDTXTXKHC-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=C(C=C(C=C1Cl)C=CC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC1=C(C=C(C=C1Cl)/C=C/C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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